molecular formula C8H11ClN2O B8303917 2-[(2-Chloro-6-aminophenyl)amino]ethanol

2-[(2-Chloro-6-aminophenyl)amino]ethanol

Cat. No. B8303917
M. Wt: 186.64 g/mol
InChI Key: WCCDTLCLGOIWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093402B2

Procedure details

The 2-[(2-chloro-6-aminophenyl)amino]ethanol (72.4 g, 0.388 mol), is dissolved in formic acid (350 ml) and stirred under reflux for 1 hour. The reaction mixture is concentrated to dryness under reduced pressure to give a dark solid, then 500 ml of HCl 2N is added to the residue and the mixture is heated under reflux for 30 min. The solution is cooled on ice and 50% NaOH solution is added until alkaline and the obtained suspension is filtered under vacuum and the resulting solid dried to give the desired product (70.8 g 93%)
Quantity
72.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH:9][CH2:10][CH2:11][OH:12].Cl.[OH-].[Na+].[CH:16](O)=O>>[Cl:1][C:2]1[C:3]2[N:9]([CH2:10][CH2:11][OH:12])[CH:16]=[N:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
72.4 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)N)NCCO
Name
Quantity
350 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
is added until alkaline
FILTRATION
Type
FILTRATION
Details
the obtained suspension is filtered under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting solid dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC2=C1N(C=N2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 70.8 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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